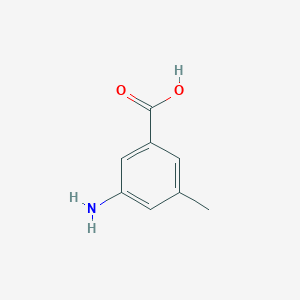

3-Amino-5-methylbenzoic acid

Descripción

Overview of Benzoic Acid Derivatives as Synthetic Building Blocks

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide range of organic compounds. ijcrt.org They are the simplest aromatic carboxylic acids and are utilized as starting materials for creating more complex molecules such as esters, amides, and acid halides. ontosight.aisavemyexams.comwikipedia.org The aromatic ring can undergo various substitution reactions, while the carboxyl group provides a handle for numerous transformations, including reduction, esterification, and conversion to acyl chlorides. wikipedia.org This dual reactivity makes benzoic acid derivatives invaluable in the production of pharmaceuticals, dyes, and polymers. ijcrt.orgontosight.ai For instance, the industrial synthesis of phenol, a precursor for nylon, involves the oxidative decarboxylation of benzoic acid. wikipedia.org Furthermore, the reactivity of the carboxyl group can be fine-tuned by the presence of other substituents on the benzene (B151609) ring, expanding their synthetic potential.

Significance of Amino-Substituted Benzoic Acids in Chemical Transformations

The introduction of an amino group to the benzoic acid scaffold significantly enhances its chemical versatility and opens up new avenues for synthetic transformations. Amino-substituted benzoic acids, such as 4-aminobenzoic acid (PABA), are crucial intermediates in various biological and industrial processes. wikipedia.orgnih.gov The amino group, being a nucleophile and a base, can participate in a wide range of reactions, including acylation, alkylation, and diazotization, which leads to the formation of diazonium salts. nih.govresearchgate.net These salts are highly useful intermediates that can be converted into a variety of functional groups.

The presence of both an amino and a carboxylic acid group on the same aromatic ring allows for the synthesis of heterocyclic compounds and polymers. cymitquimica.com For example, these bifunctional molecules are key in the synthesis of certain polyamides and polyimides. Moreover, the amino group's electronic-donating nature can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid, enabling regioselective reactions. In medicinal chemistry, the aminobenzoic acid framework is a common feature in many pharmaceutical agents. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBYBPGSAFKSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593447 | |

| Record name | 3-Amino-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-37-5 | |

| Record name | 3-Amino-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2305-37-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 5 Methylbenzoic Acid and Its Derivatives

Established Reaction Pathways for 3-Amino-5-methylbenzoic Acid Synthesis

The conventional methods for synthesizing this compound and its derivatives involve multi-step procedures, diazotization reactions, and catalytic oxidations.

A common and established method for the preparation of this compound involves the reduction of a nitro-substituted precursor. Specifically, 3-nitro-5-methylbenzoic acid can be reacted with hydrogen gas in the presence of a suitable catalyst to yield this compound. chembk.com This method is a staple in organic synthesis for the introduction of an amino group onto an aromatic ring.

Another multi-step approach starts with m-toluic acid, which undergoes nitration to form 2-nitro-3-methylbenzoic acid. google.com This intermediate is then subjected to a hydrogenation reduction reaction to produce 2-amino-3-methylbenzoic acid. google.com Subsequent chlorination of this compound yields 2-amino-3-methyl-5-chlorobenzoic acid. google.com Although this synthesis does not directly produce this compound, it demonstrates a common multi-step strategy for synthesizing substituted aminobenzoic acids. The process often involves protecting groups to prevent unwanted side reactions, such as protecting a ketone as an acetal (B89532) during an ester reduction. youtube.com

A patented multi-step synthesis for 3-Iodo-5-(methoxycarbonyl)benzoic acid highlights the use of protection/deprotection and catalytic hydrogenation steps to achieve high regioselectivity and purity. This process starts from 3-amino-5-(methoxycarbonyl)benzoic acid, which is diazotized and then subjected to iodination.

Diazotization reactions are a versatile tool for the functionalization of aromatic amines like this compound. This process involves treating the amino acid with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. This intermediate can then undergo a variety of transformations.

For instance, 3-Amino-5-(trifluoromethyl)benzoic acid can be synthesized from this compound through diazotization followed by a reaction with trifluoroacetic anhydride. smolecule.comvulcanchem.com Similarly, 3-Iodo-5-(methoxycarbonyl)benzoic acid is prepared by the diazotization of 3-amino-5-(methoxycarbonyl)benzoic acid, followed by treatment with potassium iodide. The synthesis of novel heterocyclic azo dyes also utilizes the diazotization of amino-methylbenzoic acids, which are then coupled with various pyrimidine-4,6-diol derivatives. sci-hub.se

Catalytic oxidation provides an important pathway to various benzoic acid derivatives. The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common transformation. For example, the oxidation of substituted toluenes to the corresponding benzoic acids can be achieved using molecular oxygen with catalysts like Co(C18H35O2)2/NH4Br or Co(OAc)2/NaBr/AcOH in the presence of a radical initiator. organic-chemistry.org

A green chemistry approach for the synthesis of carboxylic acids involves the selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water. mdpi.com This method offers good to excellent yields under mild conditions. mdpi.com The oxidation of benzoic acid to phenol, known as the Dow Phenol Process, can be achieved with high selectivity using heterogeneous catalysts like NiO and CuO in high-temperature water. researchgate.net Another novel catalyst system for the oxidation of toluene (B28343) to benzoic acid utilizes N-hydroxyphthalimide (NHPI) and cobalt salts with molecular oxygen as the oxidant. sioc-journal.cn

Novel Approaches and Green Chemistry Principles in Synthesis

Recent research has focused on developing more efficient and environmentally friendly synthetic methods, including one-pot syntheses and the use of greener reagents and conditions.

One-pot syntheses offer significant advantages by reducing the need for intermediate purification, saving time, and minimizing waste. A notable example is the one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves three sequential steps in a single reaction vessel:

Formation of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione using bis(trichloromethyl) carbonate. sioc-journal.cn

Aminolysis of the intermediate with aqueous methylamine (B109427) to produce 2-amino-N,3-dimethylbenzamide. sioc-journal.cn

Electrophilic aromatic substitution with N-halosuccinimides (NCS, NBS, or NIS) to yield the final halogenated products. sioc-journal.cn

The synthesis of hydroxylated methylbenzoic acids has also seen the development of more efficient methods. For example, 2-propoxy-5-methylbenzoic acid can be synthesized from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) by first converting it to its ethyl ester, followed by reaction with propyl iodide and subsequent hydrolysis. nist.gov This route avoids the tedious separation of products encountered in the direct propylation of the starting acid. nist.gov

The synthesis of 4-hydroxy-2-methylbenzoic acid has been explored through various routes, including the Kolbe-Schmitt reaction of m-cresol. google.com However, this often results in a mixture of isomers. google.com A more selective method involves the oxidation of the para-methyl group of 3,4-xylenol using the microorganism Pseudomonas putida, although this is not always practical for industrial-scale production. google.com Another approach starts from 3-methoxybenzoyl chloride, which is converted in several steps to 3-methoxy-2-methyl-N-phenylbenzamide, followed by hydrolysis and cleavage of the methoxy (B1213986) group to yield 3-hydroxy-2-methylbenzoic acid. google.com

Derivatization Strategies for Expanding Chemical Space

The structural motif of this compound, featuring both a nucleophilic amino group and a carboxylic acid, provides a versatile platform for chemical modification. These functional groups allow for a wide range of derivatization strategies, enabling the expansion of its chemical space for various applications, including the synthesis of biologically active molecules and complex molecular architectures. biosynth.comcymitquimica.com

The formation of esters and amides are fundamental transformations of the carboxylic acid group present in this compound. These reactions are crucial for creating derivatives with altered solubility, reactivity, and biological properties.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. The most direct approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents are often employed. Reagents like N,N′-dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid, facilitating its reaction with an alcohol. nih.gov Another efficient method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or a mixed anhydride, which then readily reacts with the desired alcohol. nih.govresearchgate.net For instance, diethyl chlorophosphate in pyridine (B92270) has been shown to be an effective system for the direct formation of esters from carboxylic acids and alcohols. researchgate.net

Amide Bond Formation: The synthesis of amides from this compound involves coupling its carboxyl group with a primary or secondary amine. This reaction is a cornerstone of peptide synthesis and medicinal chemistry. sigmaaldrich.com Similar to esterification, the carboxylic acid must first be activated. A variety of modern coupling reagents are available for this purpose, including aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and organophosphorous reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net An alternative one-pot method utilizes reagents like Deoxo-Fluor to facilitate the direct condensation of a carboxylic acid and an amine under mild conditions, offering high efficiency and good yields. nih.gov The choice of method often depends on the specific amine being used and the desired reaction conditions.

The table below summarizes common methods for the synthesis of esters and amides from carboxylic acids like this compound.

Table 1: Synthetic Methods for Ester and Amide Formation

| Derivative | Reaction Type | Typical Reagents | Key Features |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium-driven; often requires removal of water. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Forms a highly reactive intermediate. | |

| Coupling Agent-Mediated | Alcohol, DCC, DMAP | Mild conditions, good for sensitive substrates. | |

| Mixed Anhydride Method | Diethyl Chlorophosphate, Pyridine | Mild and efficient for direct esterification. researchgate.net | |

| Amides | Coupling Agent-Mediated | Amine, HBTU, PyBOP, HOBt | Standard for peptide synthesis; high yields. researchgate.net |

| Acyl Chloride Formation | Amine, Thionyl Chloride (SOCl₂), Base | Two-step process via a reactive acyl chloride. nih.gov |

The bifunctional nature of this compound makes it a valuable building block for constructing more complex molecular scaffolds. cymitquimica.com Its ability to participate in sequential or orthogonal reactions at both the amino and carboxylic acid sites allows for its integration into diverse and intricate chemical structures, such as heterocycles and peptidomimetics. vulcanchem.comunifi.it

One key application is in the synthesis of fused heterocyclic systems. For example, aminobenzoic acids are common precursors for the synthesis of quinazolines and their derivatives. nih.gov In a typical reaction sequence, the amino group can react with a suitable reagent, like an isothiocyanate, to form a thiourea, which can then be cyclized to form a thioxoquinazolinone ring system. nih.gov The carboxylic acid group can be retained or can participate in further intramolecular cyclization reactions.

Furthermore, this compound can serve as a central scaffold in the design of enzyme inhibitors. Its structure can be strategically elaborated to present functional groups in a specific three-dimensional orientation to interact with an enzyme's active site. For instance, derivatives of 3-acetamido-4-methylbenzoic acid have been synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B). researchgate.net In these examples, the core aminobenzoic acid structure is modified by first acylating the amino group, followed by further substitution to build a molecule that fits within the target protein's binding pocket. researchgate.net This highlights how the aminobenzoic acid framework can be systematically functionalized to generate libraries of compounds for screening in drug discovery programs. unifi.it

The table below provides examples of how aminobenzoic acid derivatives can be utilized as foundational elements in the synthesis of more complex molecules.

Table 2: Examples of Complex Scaffolds from Aminobenzoic Acid Derivatives

| Starting Material Type | Scaffold Type | Synthetic Application Example | Reference |

|---|---|---|---|

| 2-Amino-5-methylbenzoic acid | Quinazoline (B50416) | Synthesis of 2-thioxoquinazolin-4-one derivatives with potential anticancer activity. | nih.gov |

| This compound | Heterocyclic Ligands | Used as a scaffold for designing ureido-benzoic acid derivatives and other functionalized ligands. | vulcanchem.com |

| 3-Acetamido-4-methylbenzoic acid | Enzyme Inhibitors | Serves as the core for novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). | researchgate.net |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound contains two activating groups (amino and methyl) and one deactivating group (carboxylic acid). The amino group is a powerful activating group and is ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. The carboxylic acid group is a deactivating group and is meta-directing. The positions ortho and para to the amino group are activated towards electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. minia.edu.eg For instance, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn The reaction of a related compound, 2-amino-3-methylbenzoic acid, with these reagents leads to the formation of 2-amino-5-halogenated-N,3-dimethylbenzamides through electrophilic aromatic substitution. sioc-journal.cn

The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex. minia.edu.eg This step is typically the rate-determining step. In a subsequent step, a proton is removed from the carbocation, restoring the aromaticity of the ring. minia.edu.eg

A summary of directing effects of the functional groups on this compound is presented below:

| Functional Group | Position on Ring | Activating/Deactivating | Directing Effect |

| Amino (-NH₂) | 3 | Activating | Ortho, Para |

| Methyl (-CH₃) | 5 | Activating | Ortho, Para |

| Carboxylic Acid (-COOH) | 1 | Deactivating | Meta |

Nucleophilic Reactions Involving the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups of this compound can participate in various nucleophilic reactions. The amino group, being a nucleophile, can react with electrophiles. For example, it can undergo condensation reactions with carbonyl compounds to form imines or amides. smolecule.com It can also be a site for substitution reactions. evitachem.com

The carboxylic acid group can undergo reactions typical of this functionality. One such reaction is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. smolecule.com Another common reaction is the formation of amides, which can be achieved by reacting the carboxylic acid with an amine.

The presence of both an amino and a carboxylic acid group allows for the possibility of forming peptide bonds, a characteristic reaction of amino acids. cymitquimica.com

Intramolecular Charge Transfer Reactions and Spectroscopic Signatures

Studies on aminobenzoic acids, such as 3-aminobenzoic acid, have shown the presence of intramolecular charge transfer (ICT) upon photoexcitation. osti.govias.ac.in This phenomenon is characterized by a large Stokes shift in the emission spectra in polar solvents, indicating that the molecule is more polar in the excited state than in the ground state. osti.govresearchgate.net

In a study on the related compound 3-amino-4-methylbenzoic acid (AMBA), a large red-shifted emission was observed in various solvents, with the emission maxima being highly sensitive to solvent polarity. researchgate.net This solvatochromic behavior confirms the operation of a photoinduced ICT reaction, where the excited state has a higher dipole moment than the ground state. researchgate.net The ICT state is characterized by the transfer of electron density from the electron-donating amino group to the electron-accepting carboxylic acid group.

Laser-induced fluorescence excitation spectra of similar molecules have revealed the presence of multiple conformers in the gas phase. ias.ac.in Theoretical calculations support these experimental findings and help in understanding the structure, vibrational modes, and potential energy surfaces associated with the ICT process. ias.ac.in

Acid-Base Equilibria and Zwitterionic Forms in Solution

As an amphoteric molecule, this compound possesses both an acidic carboxylic acid group and a basic amino group. smolecule.com In solution, it can exist in different ionic forms depending on the pH. It is known to form zwitterions in solution, where the carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). cymitquimica.com

The acid-base equilibria for a similar compound, 3-aminobenzoic acid, have been studied, and the acidity constants (pKa values) for the different prototropic equilibria in the ground (S₀) and first excited (S₁) states have been calculated. osti.gov These equilibria are crucial in understanding the reactivity and behavior of the molecule in different chemical environments.

The general equilibria in solution can be represented as:

Cationic Form <=> Zwitterionic Form <=> Anionic Form

At low pH, the molecule exists predominantly in its cationic form with both the amino and carboxylic acid groups protonated. As the pH increases, the carboxylic acid group deprotonates to form the zwitterion. At high pH, the amino group also deprotonates, leading to the anionic form.

Computational Chemistry and Reaction Mechanism Elucidation

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational method used to quantify the degree of aromaticity. HOMA analysis has been performed on 2-amino-3-methylbenzoic acid to study the changes in aromaticity during processes like proton transfer and tautomerism. dergipark.org.tr

Computational studies, specifically potential energy surface (PES) analysis, are valuable tools for elucidating reaction mechanisms, including tautomerism and proton transfer. For 2-amino-3-methylbenzoic acid, relaxed potential energy surface scan calculations have been performed to investigate the energy barriers associated with proton exchange in dimers and the rotation of the carboxylic acid group. dergipark.org.tr

In the dimeric structure, the potential energy barrier for proton transfer was calculated to be 7.00 kcal/mol. dergipark.org.tr A torsional potential energy profile for the rotation of the carboxylic acid group was also generated by performing a relaxed PES scan. dergipark.org.tr These computational approaches provide a detailed understanding of the energetics and pathways of these dynamic processes. Similar studies on related systems have also utilized PES calculations to understand trans-cis isomerism in the ground and excited states. researchgate.net

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational and mathematical approaches used to predict the reactivity of chemical compounds based on their molecular structure. chemrxiv.org These models establish a correlation between the chemical structure and a specific reactivity parameter, enabling the prediction of a compound's behavior in a reaction without the need for empirical testing. chemrxiv.org For substituted benzoic acids, QSRR models often focus on how different substituent groups on the benzene ring influence the reactivity of the carboxylic acid group or other parts of the molecule.

While specific, dedicated QSRR studies exclusively modeling the reactivity of this compound are not widely available in published literature, extensive research on related substituted benzoic acids provides a strong framework for understanding its potential behavior. Studies on congeneric series of substituted benzoic acids have successfully used computed molecular properties, both steric and electronic, to classify them according to their metabolic fate, which is a direct consequence of their chemical reactivity in a biological system. nih.gov In these studies, properties are calculated and used to create principal component maps that function as structure-metabolism diagrams, separating compounds based on whether they primarily undergo glucuronidation or glycine (B1666218) conjugation. nih.gov This approach highlights that the physicochemical properties of benzoic acid derivatives can be used to predict their dominant reaction pathways. nih.gov

The reactivity of benzoic acid derivatives is significantly influenced by the electronic properties of their substituents. For instance, in studies of tyrosinase inhibition by benzoic acid derivatives, QSAR (a related methodology focusing on biological activity) revealed that the maximum positive and negative charges, particularly the charges on the oxygen atoms of the carboxyl group, have the most significant contributions to the compound's inhibitory activity. researchgate.net This implies that the electronic distribution within the molecule is a key determinant of its interaction and reactivity with biological targets.

To illustrate the principles of structure-reactivity relationships in a closely related system, a study on the reactivity of substituted benzo-1,2-dithiolan-3-one 1-oxides is particularly insightful. cuny.edu The precursors for these compounds included isomers of the title compound, such as 2-amino-5-methylbenzoic acid and 2-amino-3-methylbenzoic acid. cuny.edu The study investigated how different substituents on the benzene ring affected the efficiency of polysulfane product generation when reacted with n-propyl thiol. cuny.edu The results demonstrated a clear relationship between the substituent's electronic properties and position, and the reactivity of the dithiolanone-oxide ring system. cuny.edu

The table below summarizes the research findings, showing the percent conversion of various substituted dithiolanone-oxides, which were synthesized from substituted aminobenzoic acids.

| Compound (Substituent) | Position of Substituent | % Conversion after 15 min with n-PrSH |

|---|---|---|

| 3-MeO (Methoxy) | ortho | 83 |

| 3-Cl (Chloro) | ortho | 70 |

| Unsubstituted | - | 30 |

| 5-Me (Methyl) | para | 20 |

| 5-Cl (Chloro) | para | 15 |

| 5-MeO (Methoxy) | para | 7 |

Data sourced from a study on substituted benzo-1,2-dithiolan-3-one 1-oxides, illustrating the impact of substituent position and electronic nature on reactivity. cuny.edu

This data clearly shows that electron-donating groups like methoxy in the para position decrease reactivity, while an ortho-methoxy group dramatically increases it, likely due to a neighboring group participation effect (a through-space interaction). cuny.edu Conversely, an electron-withdrawing group like chlorine enhances reactivity when ortho but has a less pronounced effect when para in this specific system. cuny.edu

For this compound, these principles imply that its reactivity is a complex function of the interplay between the electron-donating amino and methyl groups and the electron-withdrawing carboxylic acid group. A full QSRR model would quantify these effects to predict its behavior in various chemical transformations.

Synthesis of 3 Amino 5 Methylbenzoic Acid

The preparation of 3-Amino-5-methylbenzoic acid commonly involves a multi-step synthesis starting from a more readily available precursor. A prevalent method is the reduction of the corresponding nitro compound, 3-nitro-5-methylbenzoic acid. chembk.com This reduction is typically achieved through catalytic hydrogenation, where the nitro compound reacts with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). chembk.com

Another synthetic approach could involve the nitration of m-toluic acid, followed by the reduction of the nitro group. The initial nitration step would introduce a nitro group onto the aromatic ring, which can then be reduced to the desired amino group. The specific reaction conditions, including the choice of nitrating agent and reaction temperature, would be crucial to control the regioselectivity of the nitration.

Advanced Applications of 3 Amino 5 Methylbenzoic Acid in Materials Science

Precursor in Polymer Synthesis and Functional Materials

3-Amino-5-methylbenzoic acid serves as a fundamental building block in the synthesis of various organic compounds and polymers. Its bifunctional nature, with an amino group that can undergo diazotization and a carboxylic acid group available for amidation or esterification, allows for its incorporation into larger, more complex molecular architectures. This versatility enables the creation of functional materials with specific chemical and physical properties.

While specific examples of polymers derived directly from this compound are not extensively detailed in current literature, its role as a precursor is well-established. The general approach involves leveraging its reactive sites to form linkages, such as amide bonds, to construct polymer chains. For instance, the amidation of this compound with ammonia (B1221849) or other amines is a common synthetic route to produce benzamide (B126) derivatives, which can be further polymerized.

The table below outlines the key functional groups of this compound and their potential roles in polymer synthesis.

| Functional Group | Position | Potential Role in Polymer Synthesis |

| Amino Group (-NH₂) | 3 | Diazotization for azo-coupling, Amide bond formation |

| Carboxylic Acid (-COOH) | 1 | Amide bond formation, Ester bond formation |

| Methyl Group (-CH₃) | 5 | Influences solubility and steric properties |

Role in the Formation of Nanosheets and Layered Structures

Research into the applications of related aminobenzoic acid derivatives has shown potential for the formation of advanced nanomaterials. For example, 3-Amino-5-(trifluoromethyl)benzoic acid, a structurally analogous compound, has demonstrated the ability to form nanosheets with layered structures. vulcanchem.com This suggests that this compound could potentially be utilized in similar applications, where the self-assembly of molecules is guided by intermolecular forces to create highly ordered, two-dimensional materials. These layered structures are of significant interest in materials science for applications in catalysis, separation, and electronics.

Development of Optoelectronic Materials

The development of novel optoelectronic materials is a significant area of research where aminobenzoic acid derivatives are of great interest. Azo dyes, in particular, have been synthesized from related isomers and have shown promising electrochemical properties for material applications.

A series of novel azo acidic dyes have been synthesized using 3-amino-4-methylbenzoic acid as the diazo component. rasayanjournal.co.in The synthesis involves the diazotization of 3-amino-4-methylbenzoic acid, followed by a coupling reaction with various naphthol derivatives. rasayanjournal.co.in The presence of the carboxylic acid group in the resulting dye molecules enhances their alkali solubility, a desirable property in many applications. rasayanjournal.co.in

The general synthetic scheme for these azo dyes is as follows:

Diazotization: 3-amino-4-methylbenzoic acid is treated with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5°C) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, such as a substituted naphthol, to form the azo dye.

The table below provides details on some of the azo dyes synthesized from 3-amino-4-methylbenzoic acid. rasayanjournal.co.in

| Dye Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-[(E)-(2,3-dihydroxyphenyl)diazenyl]-4-methylbenzoic acid | C₁₄H₁₂N₂O₄ | 272.0 | 262-264 |

| 2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]-4-methylbenzoic acid | C₁₈H₁₄N₂O₃ | 306.0 | >300 |

The electrochemical properties of azo dyes derived from 3-amino-4-methylbenzoic acid have been investigated using cyclic voltammetry. rasayanjournal.co.in The presence of the azo group (-N=N-), which is easily reducible, makes these compounds electrochemically active. rasayanjournal.co.in Understanding the oxidation-reduction behavior of these dyes is crucial for their potential application in electronic devices, sensors, and solar cells. rasayanjournal.co.in Studies conducted in a sulfuric acid medium have shown that the dyes exhibit distinct electrochemical responses, indicating their potential for use in materials where electron transfer processes are important. rasayanjournal.co.in

Green Chemistry Applications

Furthermore, investigations into related compounds like 3-Amino-5-(trifluoromethyl)benzoic acid are exploring their use in green chemistry, particularly in catalytic applications that leverage the compound's functional groups. vulcanchem.com These approaches highlight a trend towards more sustainable manufacturing processes for this class of compounds and their derivatives.

Building Block in Drug Discovery and Development

This compound is a crucial building block in the synthesis of novel organic compounds for drug discovery. cymitquimica.com Its functional groups, the amino and carboxylic acid moieties, allow for a variety of chemical reactions, such as amidation and substitution, enabling the creation of diverse molecular architectures. This versatility makes it a precursor for a range of pharmaceutical intermediates and complex heterocyclic systems relevant to drug development.

The compound's utility is highlighted by its role as a starting material in the synthesis of various biologically active molecules. For instance, it is a key component in the creation of derivatives with potential applications in treating neurological disorders and cancer. The ability to modify the core structure of this compound allows chemists to fine-tune the properties of the resulting molecules to enhance their therapeutic efficacy and selectivity.

Role as a Precursor for Pharmaceutical Intermediates

This compound is a valuable precursor in the synthesis of various pharmaceutical intermediates. One notable example is its use in the production of 3-Amino-5-(trifluoromethyl)benzoic acid. This transformation can be achieved through a diazotization reaction followed by treatment with trifluoroacetic anhydride. vulcanchem.comsmolecule.com The resulting fluorinated compound is itself a significant building block in drug discovery, particularly for developing new antibacterial agents. vulcanchem.com

Another important application is in the synthesis of amide derivatives. For example, 3-amino-5-methylbenzamide (B1523895) can be prepared through the amidation of this compound. This reaction typically involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Furthermore, this scaffold is utilized in the synthesis of more complex structures, such as quinazoline (B50416) derivatives, which have shown potential as anticancer agents. nih.govsemanticscholar.org

The following table summarizes some of the key pharmaceutical intermediates derived from this compound and their significance:

| Intermediate | Synthetic Route from this compound | Significance in Drug Discovery |

|---|---|---|

| 3-Amino-5-(trifluoromethyl)benzoic acid | Diazotization followed by treatment with trifluoroacetic anhydride. vulcanchem.comsmolecule.com | Building block for antibacterial agents. vulcanchem.com |

| 3-Amino-5-methylbenzamide | Amidation using coupling agents like DCC and DMAP. | Precursor for various biologically active compounds. |

Enzyme Inhibition Studies and Structure-Activity Relationships

The this compound scaffold has been instrumental in the development of enzyme inhibitors. Derivatives of this compound have been investigated for their ability to interact with and block the activity of specific enzymes, a key strategy in modern drug design. For example, some derivatives have been identified as potential inhibitors of kinases, a class of enzymes that play a critical role in cellular signaling pathways and are often dysregulated in diseases like cancer. vulcanchem.comsmolecule.com

Structure-activity relationship (SAR) studies are crucial in this context. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can understand how specific chemical features influence enzyme inhibition. For instance, the introduction of different substituents on the benzene (B151609) ring can significantly alter the compound's binding affinity and selectivity for a particular enzyme. mdpi.com These studies provide valuable insights for the rational design of more potent and specific inhibitors.

Derivatives of the related compound, 2-Amino-5-iodo-3-methylbenzoic acid, have also been studied as enzyme inhibitors, with the iodine atom potentially enhancing binding to biological targets through halogen bonding. The study of such analogs helps to build a comprehensive understanding of the structural requirements for effective enzyme inhibition.

Antimicrobial and Antifungal Properties

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities. Research has shown that compounds incorporating this scaffold can inhibit the growth of various pathogenic bacteria and fungi. biosynth.com For instance, certain derivatives have been found to be active against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.net

The mechanism of action for these antimicrobial effects can vary. Some derivatives are thought to interfere with essential cellular processes in microorganisms, such as protein synthesis and DNA replication. biosynth.com In some cases, the introduction of specific chemical groups, such as a methyl group at the five-position of a benzimidazolone scaffold derived from a benzoic acid analog, has been shown to significantly influence the compound's activity spectrum and potency. mdpi.com

Furthermore, Schiff bases derived from 3-aminobenzoic acid have been synthesized and shown to possess antibacterial and antifungal properties, highlighting the versatility of the aminobenzoic acid core in generating compounds with antimicrobial potential. researchgate.net The following table provides examples of the antimicrobial activity of related compounds.

| Compound Type | Target Organisms | Observed Effect |

| This compound derivatives | Salmonella typhimurium, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Mycobacterium tuberculosis | Inhibition of cell growth. biosynth.com |

| Poly-substituted benzene derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Antimicrobial and antifungal activity. researchgate.net |

| 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives | B. cinerea (fungus) | Inhibition of spore germination. mdpi.com |

Antitumor and Anticancer Activity of Derivatives

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. This scaffold has been utilized to synthesize novel molecules with significant cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.org

One notable area of research involves the synthesis of quinazoline derivatives. Starting from 2-amino-5-methylbenzoic acid (an isomer of this compound), researchers have created a series of quinazolinones that exhibited potent in vitro cytotoxicity against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines. nih.govsemanticscholar.org Some of these compounds were found to be more potent than the established anticancer drug gefitinib. nih.govsemanticscholar.org The mechanism of action for some of these derivatives is believed to involve the inhibition of tyrosine kinase domains, which are often overexpressed in tumors. preprints.org

Furthermore, derivatives of 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid have also been synthesized and evaluated for their anticancer potential. preprints.org Research has also shown that this compound itself can inhibit the growth of murine leukemia cells by binding to DNA and interfering with transcription and replication. biosynth.com

The table below summarizes the anticancer activity of some derivatives.

| Derivative Class | Cancer Cell Lines | Key Findings |

|---|---|---|

| Quinazolinones | HeLa, MDA-MB231 | Some derivatives showed higher potency than gefitinib. nih.govsemanticscholar.org |

| 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives | Not specified | Investigated for anticancer properties. preprints.org |

Computational Approaches in Medicinal Chemistry

Computational methods are increasingly being employed in medicinal chemistry to predict the properties of molecules and guide the design of new drugs. These approaches can save significant time and resources by prioritizing the synthesis of compounds with the most promising characteristics.

A key application of computational chemistry is the prediction of how a drug molecule will be metabolized in the body. The SMARTCyp web server, for example, can be used to predict which sites on a molecule are most likely to be metabolized by cytochrome P450 enzymes, which are a major family of drug-metabolizing enzymes. tandfonline.com For instance, in a study on a quinazoline derivative, SMARTCyp was used to predict the top-ranked and minor sites of metabolism by different CYP isoforms (CYP2C9, CYP2D6, and CYP3A4). tandfonline.com This type of in silico analysis can help to identify potential metabolic liabilities of a drug candidate early in the discovery process, allowing for modifications to be made to improve its metabolic stability. While this specific study was on a related quinazoline, the same principles and tools can be applied to derivatives of this compound to predict their metabolic fate.

Molecular Docking and Ligand-Protein Interactions

Molecular docking simulations are a cornerstone of modern drug discovery, providing critical insights into how a ligand, such as a derivative of this compound, might interact with a biological target at the molecular level. These computational studies predict the preferred orientation of a molecule when bound to a protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. This information is invaluable for understanding the mechanism of action, explaining observed biological activity, and guiding the design of more potent and selective inhibitors.

Research into derivatives of the this compound scaffold has utilized molecular docking to explore their potential as inhibitors of various enzymes implicated in disease. These studies reveal key structural features and intermolecular interactions that govern the binding of these compounds to their respective protein targets.

A notable area of investigation has been the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways and a target for type 2 diabetes treatment. dntb.gov.uaresearchgate.net In one such study, a series of novel 3-acetamido-4-methyl benzoic acid derivatives were designed and evaluated. researchgate.net Molecular docking studies were performed to understand the binding modes of these compounds within the PTP1B active site. The docking results indicated that these derivatives could effectively bind to both the catalytic site and a nearby secondary aryl binding site, which is a strategy to enhance inhibitor selectivity. researchgate.net

The interactions of the most potent compounds were analyzed in detail. For instance, the docking of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid revealed that the benzoic acid moiety forms crucial interactions. researchgate.net The carboxylate group is positioned to form hydrogen bonds with key amino acid residues in the active site, such as Arg221 and Gln262. researchgate.net The methyl group on the benzene ring occupies a hydrophobic pocket, while the acetamido linker and the benzothiazole (B30560) group extend into the secondary binding site, forming additional hydrophobic and polar interactions. These combined interactions anchor the inhibitor in the active site, explaining its inhibitory potency. researchgate.net

The following table summarizes the key interactions observed in the docking studies of a representative inhibitor from this class with PTP1B.

| Interacting Ligand Moiety | Protein Residue(s) | Type of Interaction |

| Carboxylate group of benzoic acid | Arg221, Gln262 | Hydrogen Bonding |

| Methyl group of benzoic acid | (Hydrophobic pocket) | Hydrophobic Interaction |

| Benzothiazole group | (Secondary aryl binding site) | Hydrophobic & Polar Interactions |

Table 1: Predicted interactions between a 3-acetamido-4-methylbenzoic acid derivative and the PTP1B active site based on molecular docking studies. researchgate.net

In a related context, derivatives synthesized from 3-aminobenzoic acid have been explored as tyrosinase inhibitors. nih.gov Molecular docking of 3-hydroxypyridine-4-one derivatives into the active site of tyrosinase showed that the core structure could chelate the copper ions present in the enzyme's active site, a key mechanism for tyrosinase inhibition. The benzoic acid-derived portion of the molecule was found to form hydrogen bonds and hydrophobic interactions with surrounding residues, further stabilizing the ligand-protein complex. nih.gov

Similarly, computational studies on benzoic acid derivatives as potential inhibitors for cathepsins B and L, enzymes involved in proteostasis, have demonstrated the importance of the benzoic acid scaffold. mdpi.com Docking simulations revealed that the carboxyl group of the benzoic acid derivatives forms strong interactions, including salt bridges and hydrogen bonds, with residues such as HisP28, AsnP29, and PheP30 in the procathepsin B binding site. mdpi.com The remainder of the molecule, analogous to the substituted phenyl ring in this compound derivatives, typically occupies a hydrophobic pocket. mdpi.com The binding affinities, represented by Glide Scores, for these compounds ranged from -5.30 to -9.18 kcal/mol, indicating stable binding. mdpi.com

Another study targeting the interleukin-15 receptor alpha (IL-15Rα) with benzoic acid derivatives reported binding energies (ΔGbind) ranging from -11.9 to -14.6 kcal/mol, signifying very strong predicted interactions. nih.gov The binding modes highlighted a combination of hydrogen bonds, hydrophobic interactions, and charged interactions contributing to the stability of the complex. nih.gov

These examples consistently demonstrate that the this compound scaffold provides a versatile platform for designing enzyme inhibitors. The carboxylic acid group typically acts as a strong anchor, forming key hydrogen bonds or salt bridges with the target protein. The amino group serves as a critical attachment point for various substituents that can be tailored to interact with specific pockets and surfaces of the protein, thereby enhancing both potency and selectivity. The methyl group can contribute to binding by engaging in favorable hydrophobic interactions. Molecular docking, therefore, plays a pivotal role in rationally designing these substituents to achieve optimal ligand-protein complementarity.

| Compound Class | Protein Target | Predicted Binding Affinity/Score | Key Interactions |

| 3-Acetamido-4-methylbenzoic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 values in the low µM range (e.g., 8.3 µM) researchgate.net | Hydrogen bonds (Arg221, Gln262), hydrophobic interactions researchgate.net |

| 3-Hydroxypyridine-4-one derivatives | Tyrosinase | IC50 value of 25.82 µM for the most promising compound nih.gov | Copper chelation, hydrogen bonds, hydrophobic interactions nih.gov |

| Benzoic acid derivatives | Procathepsin B & L | Glide Score: -5.30 to -9.18 kcal/mol mdpi.com | Salt bridge (HisP28), hydrogen bonds (AsnP29, PheP30) mdpi.com |

| Benzoic acid derivatives | Interleukin-15 receptor alpha (IL-15Rα) | ΔGbind: -11.9 to -14.6 kcal/mol nih.gov | Hydrogen bonds, hydrophobic interactions, charged interactions nih.gov |

Table 2: Summary of molecular docking findings for various inhibitors based on the benzoic acid scaffold.

Spectroscopic Data

The structural elucidation of 3-Amino-5-methylbenzoic acid is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and carboxylic acid groups. The chemical shifts and splitting patterns of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the different carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon.

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. These would include a broad O-H stretch for the carboxylic acid, N-H stretching vibrations for the amino group, a C=O stretch for the carbonyl group, and C-H stretches for the aromatic and methyl groups. nih.gov

Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molar mass of the compound (151.16 g/mol ), confirming its molecular formula. nih.gov

Further detailed analysis of spectroscopic data, including HPLC and LC-MS, can be found in various chemical databases. bldpharm.com

Biochemical and Biological Transformations of 3 Amino 5 Methylbenzoic Acid

Biotransformation Pathways and Enzyme Characterization

While specific biotransformation pathways for 3-Amino-5-methylbenzoic acid are not extensively detailed in publicly available literature, its structure as an aromatic amino acid suggests it would be a substrate for several well-characterized enzyme families. The presence of both an amino group and a carboxylic acid group on a benzene (B151609) ring indicates that it would likely undergo reactions common to aromatic acids and amines.

Potential biotransformation could involve enzymes such as aromatic amino acid transaminases (EC 2.6.1.57), which catalyze the transfer of an amino group from an aromatic amino acid to an alpha-keto acid. wikipedia.orgvirginia.edu This enzyme class is crucial in the metabolism of endogenous aromatic amino acids like tyrosine, phenylalanine, and tryptophan. frontiersin.orgebi.ac.uk The reaction typically requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. wikipedia.org

Furthermore, the compound could be metabolized by enzymes involved in Phase II conjugation, which are responsible for attaching endogenous polar molecules to the xenobiotic. Key enzymes in this process would include UDP-glucuronosyltransferases (UGTs) and Glycine (B1666218) N-acyltransferase (GLYAT), which are discussed in more detail in section 6.2.1. uniroma1.it The biotransformation of similar compounds, like para-aminobenzoic acid (PABA), is known to be mediated by the myeloperoxidase pathway in neutrophils, suggesting another potential route of metabolism in inflammatory conditions. nih.gov

Metabolic Fate in Biological Systems

The metabolic fate of a xenobiotic carboxylic acid is largely determined by its structure and the availability of conjugating agents and enzymes within the biological system. For compounds like this compound, the primary routes of metabolic clearance are expected to be conjugation of the carboxylic acid group.

Glucuronidation: This is a major Phase II metabolic pathway for a wide variety of compounds, including those with carboxylic acid moieties. wikipedia.org The process involves the transfer of glucuronic acid from the activated form, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the substrate. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. wikipedia.org The resulting glucuronide conjugate is significantly more water-soluble, facilitating its elimination via urine or bile. For aminobenzoic acids, both the carboxylic acid group and the amino group can potentially undergo glucuronidation. Studies on p-aminobenzoic acid (PABA) have identified PABA-glucuronide and the glucuronide of its N-acetylated metabolite in urine. nih.gov

Glycine Conjugation: The conjugation of xenobiotic carboxylic acids with amino acids, particularly glycine, is a significant metabolic pathway for the detoxification and elimination of these compounds. al-edu.com This two-step enzymatic process occurs in the mitochondria of liver and kidney cells. uniroma1.itnih.govnih.gov

Activation: The benzoic acid derivative is first activated to a high-energy thioester with coenzyme A (CoA). This reaction is catalyzed by a medium-chain acyl-CoA synthetase (ligase) and requires ATP. uniroma1.it

Conjugation: The resulting acyl-CoA intermediate is then conjugated with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT), to form the final hippuric acid derivative, which is then excreted. uniroma1.it

The efficiency of glycine conjugation is influenced by the chemical structure of the substituted benzoic acid. nih.govjst.go.jp Research on various substituted benzoic acids has elucidated several structure-metabolism relationships. al-edu.comnih.govnih.gov

| Factor | Effect on Glycine Conjugation Rate | Rationale |

|---|---|---|

| Lipid Solubility (Lipophilicity) | Increased | Higher lipophilicity facilitates transport across mitochondrial membranes to the site of the enzymes. |

| Steric Hindrance | Decreased | Bulky substituents, particularly at the ortho-position, can sterically hinder the formation of the CoA thioester intermediate, which is a critical step. The active site of the enzymes involved has limited tolerance for steric bulk. |

| Substituent Position | m- and p- positions are generally more favorable | Substituents at the meta- or para-position have less steric impact compared to the ortho-position. |

| Substituent Electronegativity | Variable | In some studies, substituent electronegativity has been shown to influence the rate of conjugation in the liver. |

Based on these principles, this compound, with substituents at the meta-positions, would be expected to be a substrate for glycine conjugation.

Interactions with Biological Systems

Information regarding the specific interactions of this compound with biological systems is limited. However, one commercial supplier notes that the compound is used in the treatment of murine leukemia and exhibits inhibitory activity against various cell lines including Salmonella typhimurium, Staphylococcus aureus, and Bacillus subtilis. biosynth.com It is also described as having detoxification properties. biosynth.com It is important to note that this information originates from a commercial product description and should be corroborated by peer-reviewed research.

Research on structurally related compounds provides insight into potential biological activities. For instance, a series of derivatives of 3,5-diaminobenzoic acid were synthesized and evaluated for their biological activity. researchgate.net Certain derivatives exhibited significant antioxidant activity in DPPH and ABTS assays and showed cytotoxicity against the HeLa cervical cancer cell line. researchgate.net This suggests that the aminobenzoic acid scaffold can be a foundation for compounds with notable biological effects.

Bioanalytical Method Development for Detection and Quantification in Biological Matrices

The quantitative analysis of drugs and metabolites in biological matrices like plasma, serum, or urine is crucial for pharmacokinetic and metabolic studies. iajps.comwalshmedicalmedia.com The development of a robust bioanalytical method for this compound would typically involve sample preparation followed by a sensitive and selective analytical technique.

Sample Preparation: The primary goal of sample preparation is to remove interfering endogenous components, such as proteins and phospholipids, from the biological matrix and to concentrate the analyte. medipharmsai.com Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile (B52724), methanol) is added to the sample to precipitate proteins. medipharmsai.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on its partition coefficient.

Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating components in a mixture. researchgate.nethelixchrom.com For a compound like this compound, reversed-phase HPLC would be the method of choice, using a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). Detection could be achieved using a UV detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. restek.comuab.edu The compound is first separated by LC and then detected by a mass spectrometer. The high selectivity is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

Developing a specific LC-MS/MS method for this compound would require optimization of several parameters.

| Parameter | Considerations and Typical Starting Points |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) would be suitable. Positive ion mode would likely be used to detect the protonated molecule [M+H]⁺ due to the basic amino group. |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the protonated molecule. For C₈H₉NO₂, the expected m/z would be approximately 152.1. |

| Product Ion (Q3) | Determined by fragmenting the precursor ion in the collision cell. A characteristic and stable fragment ion would be selected for quantification. |

| LC Column | Reversed-phase C18 or a mixed-mode column for polar compounds. |

| Mobile Phase | A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). Formic acid aids in protonation for ESI+. |

| Internal Standard (IS) | A stable isotope-labeled version of the analyte (e.g., ¹³C₆-3-Amino-5-methylbenzoic acid) is ideal to correct for matrix effects and variability. A structurally similar compound could also be used. |

Validation of the developed method according to regulatory guidelines would be necessary to ensure its accuracy, precision, selectivity, and stability for its intended use. walshmedicalmedia.com

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to the structural elucidation of 3-Amino-5-methylbenzoic acid, with each technique offering unique insights into its chemical architecture.

¹H NMR Spectroscopy provides information on the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the carboxylic acid proton.

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern (amino and methyl groups at positions 3 and 5 relative to the carboxyl group) would lead to specific splitting patterns for the protons at positions 2, 4, and 6.

Methyl Protons (-CH₃): The three protons of the methyl group are expected to produce a singlet signal around δ 2.3 ppm.

Amine Protons (-NH₂): The two protons of the amino group would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be observed as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its visibility can also be solvent-dependent.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in this compound.

Carboxyl Carbon (-COOH): This carbon is expected to have the most downfield chemical shift, likely in the range of δ 167-173 ppm.

Aromatic Carbons: The six carbons of the benzene ring would appear in the region of δ 110-150 ppm. The chemical shifts would be influenced by the attached functional groups, with the carbons bearing the amino and carboxyl groups showing characteristic shifts.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to have the most upfield chemical shift, typically around δ 21 ppm.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 |

| Methyl (-CH₃) | ~2.3 | |

| Amine (-NH₂) | Variable (Broad) | |

| Carboxylic Acid (-COOH) | >10 (Broad) | |

| ¹³C | Carboxylic Acid (-COOH) | 167 - 173 |

| Aromatic (C1, C3, C5) | Variable (Substituted) | |

| Aromatic (C2, C4, C6) | Variable (Unsubstituted) | |

| Methyl (-CH₃) | ~21 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic functionalities. dergipark.org.trvscht.cznist.govnist.govchemicalbook.com

N-H Stretching: The amino group (-NH₂) typically exhibits two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

O-H Stretching: The hydroxyl group (-OH) of the carboxylic acid will show a very broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, due to hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond in the amino group is expected around 1550-1650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1550 - 1650 | |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (Broad) |

| C=O Stretch | 1680 - 1710 | |

| Aromatic Ring & Methyl Group | Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, which has a molecular formula of C₈H₉NO₂ and a molecular weight of approximately 151.16 g/mol , Liquid Chromatography-Mass Spectrometry (LC-MS) would be a key technique for its detection and quantification. nih.govfrontiersin.org

In a typical LC-MS analysis, the compound would first be separated from a mixture using liquid chromatography and then ionized before entering the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 152.17.

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for similar compounds like benzoic acid involve the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). docbrown.info For this compound, fragmentation could lead to characteristic ions that help confirm the structure.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺· | [C₈H₉NO₂]⁺· | ~151.06 | Molecular Ion |

| [M+H]⁺ | [C₈H₁₀NO₂]⁺ | ~152.07 | Protonated Molecule (ESI) |

| [M-OH]⁺ | [C₈H₈NO]⁺ | ~134.06 | Loss of hydroxyl radical |

| [M-COOH]⁺ | [C₇H₈N]⁺ | ~106.07 | Loss of carboxyl group |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.netrsc.org For this compound, the UV-Vis spectrum is expected to show absorptions arising from the π → π* transitions of the benzene ring.

The presence of the amino (-NH₂) and methyl (-CH₃) groups, which are electron-donating, and the carboxyl (-COOH) group, which is electron-withdrawing, will influence the position and intensity of these absorption bands. Based on data for 3-aminobenzoic acid, absorption maxima can be expected around 226 nm and 272 nm. sielc.com The exact positions (λmax) can be affected by the solvent used for the analysis.

| Transition Type | Expected λmax (nm) |

|---|---|

| π → π | ~226 |

| π → π | ~272 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from isomers and impurities. helixchrom.comekb.eg

A common approach for analyzing aminobenzoic acid isomers is reversed-phase HPLC. helixchrom.com This method would typically employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The composition of the mobile phase can be adjusted to achieve optimal separation.

Detection is often performed using a UV detector set at one of the compound's absorption maxima, for instance, 254 nm or a more specific wavelength determined from its UV-Vis spectrum. helixchrom.com The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area can be used for quantitative analysis to determine purity.

X-Ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure of this compound is not available in the cited literature, analysis of related structures like 3-methylbenzoic acid and salts of 3-aminobenzoate (B8586502) provides insight into the likely structural features. researchgate.netresearchgate.net

It is expected that the crystal structure of this compound would be significantly influenced by hydrogen bonding. The carboxylic acid groups are likely to form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. researchgate.net Furthermore, the amino group can act as a hydrogen bond donor, and the carbonyl oxygen and amino nitrogen can act as hydrogen bond acceptors, leading to an extended network of intermolecular interactions that stabilize the crystal lattice. The planarity of the benzene ring and the torsion angles of the substituent groups would also be key features determined by XRD.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 13.785 (3) |

| b (Å) | 11.979 (2) |

| c (Å) | 14.891 (3) |

| β (°) | 111.03 (3) |

| Volume (ų) | 2291.5 (8) |

| Z | 8 |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These calculations can predict molecular geometry, vibrational frequencies, and electronic properties with a high degree of accuracy.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. According to this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For aromatic compounds like 3-Amino-5-methylbenzoic acid, the HOMO is typically a π-orbital associated with the benzene (B151609) ring and the electron-donating amino group, while the LUMO is often a π*-orbital associated with the benzene ring and the electron-withdrawing carboxylic acid group. Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: This data is illustrative and based on typical values for similar aromatic compounds. Specific values for this compound would require dedicated computational studies.

The electronic structure of this compound is characterized by the interplay of the electron-donating amino (-NH2) and methyl (-CH3) groups and the electron-withdrawing carboxylic acid (-COOH) group attached to the benzene ring. This substitution pattern influences the electron density distribution across the molecule.

Computational methods can generate a molecular electrostatic potential (MEP) map, which visualizes the charge distribution. In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. For this compound, the oxygen atoms of the carboxylic acid group would exhibit a strong negative potential, while the hydrogen atoms of the amino group and the carboxylic acid would show a positive potential.

Table 2: Computed Properties for this compound

| Property | Value |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Source: PubChem CID 18405678. nih.gov

Molecular Modeling and Simulation

For this compound, MD simulations could be used to explore its interactions with water molecules, providing a better understanding of its solubility. Furthermore, in the context of drug design, molecular docking, a type of molecular modeling, could predict the binding affinity and orientation of this compound within the active site of a target protein. Such studies are crucial for evaluating its potential as a therapeutic agent.

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built using statistical methods and a dataset of compounds with known activities or properties.

For a class of compounds like substituted benzoic acids, QSAR studies can identify key molecular descriptors (e.g., hydrophobicity, electronic parameters, steric properties) that are critical for a particular biological effect. While specific QSAR models for this compound are not readily found, studies on related benzoic acid derivatives have shown that parameters like the partition coefficient (logP), molar refractivity, and electronic substituent constants can be correlated with various biological activities. researchgate.net

Cheminformatics and Data Analysis

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. It plays a vital role in modern drug discovery and materials science.

Pattern recognition methods are used in cheminformatics to classify compounds and identify structure-activity relationships from large datasets. Techniques like principal component analysis (PCA) and hierarchical clustering can group molecules based on their structural or physicochemical similarities.

In the context of this compound, pattern recognition could be used to compare it with a library of known compounds to predict its potential biological activities or toxicological profile. By analyzing the patterns in a dataset of aminobenzoic acid derivatives with known properties, one could infer the likely characteristics of this compound.

Principal Component Analysis

In the context of computational chemistry, a molecule like this compound can be characterized by a multitude of calculated variables known as molecular descriptors. These descriptors can be categorized into several classes, including:

Constitutional descriptors: Information about the molecular formula and weight.

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Thermodynamic descriptors: Such as heat of formation and hydration energy.

A hypothetical study of this compound and its isomers or related derivatives would involve the calculation of a wide array of these descriptors. PCA would then be utilized to reduce the dimensionality of this dataset, transforming a large number of correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). mdpi.com Each principal component is a linear combination of the original descriptors. The first principal component (PC1) accounts for the largest possible variance in the original data, and each succeeding component (PC2, PC3, etc.) accounts for the highest possible variance under the constraint that it is orthogonal to the preceding components.

Detailed Research Findings from Hypothetical PCA Application:

A theoretical PCA of a dataset including this compound and its structural analogs could yield insights into the key factors influencing their properties. For instance, the analysis might reveal which combination of electronic and steric factors, as represented by the molecular descriptors, are most significant in differentiating these compounds.

The results of a PCA are typically visualized through score plots and loading plots.

Score Plot: This plot shows the distribution of the different molecules in the new coordinate system defined by the principal components. Compounds with similar properties will cluster together in the score plot.

Loading Plot: This plot illustrates the contribution of each original molecular descriptor to the principal components. Descriptors that are close to each other in the loading plot are positively correlated, while those on opposite sides are negatively correlated.